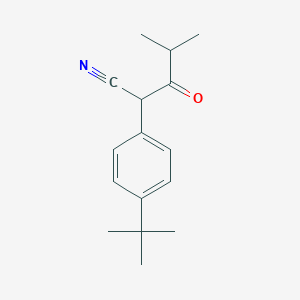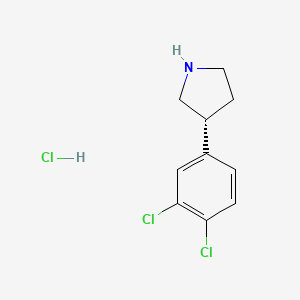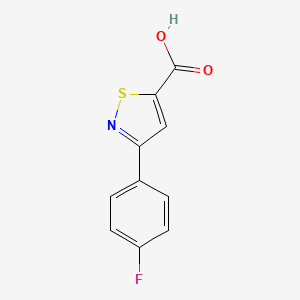
3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid
Overview
Description
The compound “3-(4-Fluorophenyl)propionic acid” is a fluorinated building block . It has a linear formula of FC6H4CH2CH2CO2H and a molecular weight of 168.16 .
Synthesis Analysis
While specific synthesis methods for “3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid” are not available, similar compounds such as “3-(4-Fluorophenyl)propionic acid” may be used in the synthesis of 2-oxopiperazine guanidine analog .Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)propionic acid” includes a fluorophenyl group attached to a propionic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluorophenyl)propionic acid” include a molecular weight of 168.16 and a linear formula of FC6H4CH2CH2CO2H .Scientific Research Applications
Fluorophore Development for Aluminium Detection
The study by Lambert et al. (2000) focuses on fluorophores for selective detection of Al3+ ions, which could be useful in studying intracellular Al3+ levels. It investigates the coordination characteristics and fluorescence spectroscopic properties of compounds related to the structure of 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid. These compounds exhibited selectivity for Al3+ over other metal ions, representing a potential application in developing Al3+ specific fluorophores for biological use (Lambert et al., 2000).
Organic Fluorophores for Carbon Dots
Research by Shi et al. (2016) identifies organic fluorophores, related to thiazole carboxylic acids, as the main contributors to the fluorescence of carbon dots (CDs). This discovery points to the relevance of such compounds in enhancing the fluorescence quantum yields of CDs, suggesting their potential application in the design and development of high-performance fluorescent materials (Shi et al., 2016).
Antitumor Activity of Isoxazolyl- and Isothiazolylcarbamides
A study by Potkin et al. (2014) showcases the conversion of thiazole carboxylic acids into carbamides with promising antitumor properties. This research highlights the chemical versatility of thiazole carboxylic acids and their derivatives in synthesizing compounds with potential medical applications, especially in enhancing the efficacy of cytostatic drugs used in cancer treatment (Potkin et al., 2014).
Microwave-Assisted Synthesis for Biological Activities
Başoğlu et al. (2013) investigate the synthesis of hybrid molecules containing thiazole nuclei, demonstrating the compound's antimicrobial, antilipase, and antiurease activities. This study underscores the significance of thiazole derivatives in the development of new pharmaceuticals with varied biological functions (Başoğlu et al., 2013).
Novel Syntheses and Antimicrobial Activities
The creation of 1,2,4-Triazolo[3,4-b]thiazole derivatives by Bhat and Holla (2004) through a novel multi-component synthesis process not only simplifies the production of these compounds but also explores their antimicrobial potential. This research opens up new avenues for utilizing thiazole carboxylic acid derivatives in antimicrobial drug development (Bhat & Holla, 2004).
Safety and Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFSXVLSWICGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)
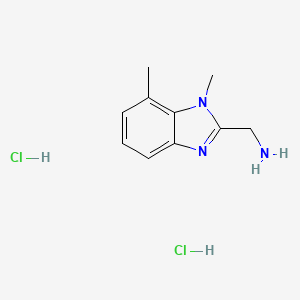
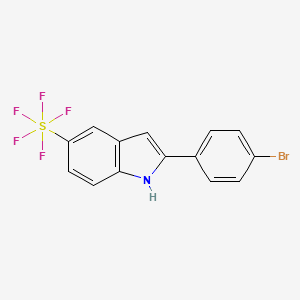
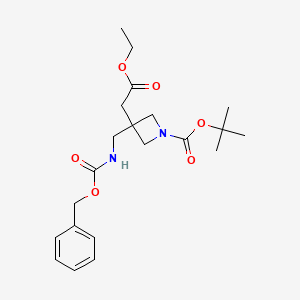
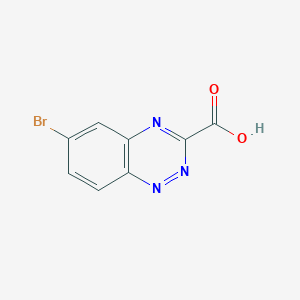
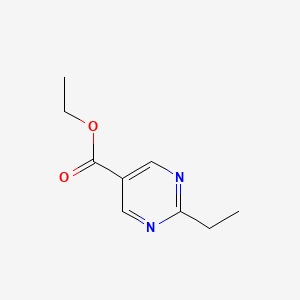




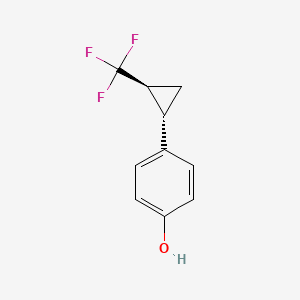
![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
